2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
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Overview
Description
2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thioxoimidazolidinone ring, a phenyl group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with thiourea to form the thioxoimidazolidinone ring. The final step involves the acylation of the resulting compound with acetic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the acetic acid moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-16(13-19(24)25)20(26)23(21(22)29)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRDVSMHLYULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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